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molecular formula C5H8O3 B563306 Methyl-d3 3-Oxobutanoate CAS No. 107694-22-4

Methyl-d3 3-Oxobutanoate

Cat. No. B563306
M. Wt: 119.134
InChI Key: WRQNANDWMGAFTP-BMSJAHLVSA-N
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Patent
US05245056

Procedure details

465 g of methyl acetoacetate were added dropwise under nitrogen and stirring to 720 g of 30% sodium methylate solution in 1200 ml of methanol. Then, 727 g of 1-bromohexane were added and the reaction mixture was boiled at reflux for 20 hours. The majority of the methanol was distilled off and the residue was poured on to ice-water. The mixture was extracted with n-hexane and then with water. The organic phases were combined and dried over sodium sulphate. The solvent was evaporated and the crude ester was distilled. There were obtained 499.4 g of methyl 2-acetyloctanoate, b.p. 124°-128°/15 Torr.
Quantity
465 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
727 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C[O-].[Na+].Br[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>CO>[C:3]([CH:2]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:1]([O:7][CH3:8])=[O:6])(=[O:4])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
465 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
sodium methylate
Quantity
720 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
727 g
Type
reactant
Smiles
BrCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
The majority of the methanol was distilled off
ADDITION
Type
ADDITION
Details
the residue was poured on to ice-water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with n-hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the crude ester was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OC)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 499.4 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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